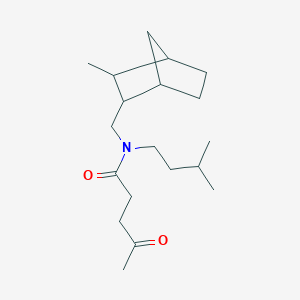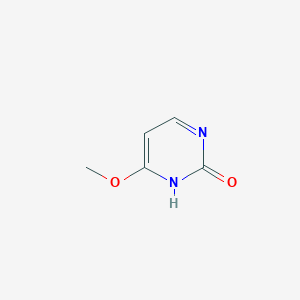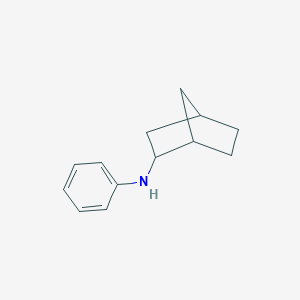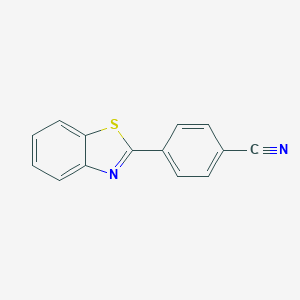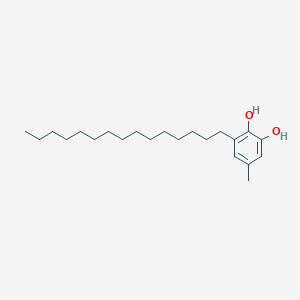
5-Methyl-3-n-pentadecylcatechol
説明
Synthesis Analysis
The synthesis of 3-pentadecylcatechol (PDC), a natural urushiol, has been evaluated in previous studies . PDC was orally administered to rats in a study, and it was found that PDC was predominantly excreted and not absorbed . The synthetic analog of a poison ivy urushiol component, 5-methyl-3-n-pentadecylcatechol (5-Me-PDC), has been shown to lead to immune tolerance to PDC in mice .Molecular Structure Analysis
The basic structure of urushiols, which includes 5-Methyl-3-n-pentadecylcatechol, comprises 15 or 17 saturated or unsaturated carbon chains connected to the C-3 of catechol .Chemical Reactions Analysis
The induction of tolerance by 5-Me-PDC may be mediated by a protein conjugate formed via selective reaction of thiol nucleophiles present on the carrier macromolecule with the corresponding o-quinone derived from the parent catechol . The compounds 3-[(10Z)-pentadec-10’-en-1-yl]-catechol and 3-n-pentadecylcatechol showed inhibition against 5-hLOX .科学的研究の応用
1. Immune Tolerance Induction in Contact Allergy 5-Methyl-3-n-pentadecylcatechol (5-Me-PDC), a synthetic analog of poison ivy urushiol component, has been found to induce immune tolerance in guinea pigs, a widely used model for studying contact allergy. This compound, when applied epicutaneously, leads to tolerance to the parent compound 3-n-pentadecylcatechol (PDC). The formation of a protein conjugate via the reaction of thiol nucleophiles with the o-quinone derived from 5-Me-PDC is believed to mediate this effect, suggesting potential therapeutic applications in treating contact dermatitis caused by poison ivy (Stampf, Benezra, Byers, & Castagnoli, 1986).
2. Contact Sensitivity and Immunological Unresponsiveness Research indicates that pentadecylcatechol, a component of poison ivy extract, is a potent contact sensitizer in guinea pigs. Its various forms of administration, such as subcutaneous injection with mycobacteria or percutaneous application, can influence the development of contact sensitivity or immunologic unresponsiveness. This highlights the compound's potential role in immune system modulation and its relevance in allergic reactions (Bowser & Baer, 1963).
3. Suppression of Contact Sensitivity in Mice Studies show that cutaneous application of 5-Me-PDC in mice leads to suppression of contact sensitivity, providing a unique insight into the compound's immunomodulatory properties. This suggests its potential use in developing treatments for contact hypersensitivity disorders, including those caused by poison oak and ivy (Dunn, Liberato, Castagnoli, & Byers, 1982).
4. Influence on Sensitization and Induction of Tolerance 5-Me-PDC's role in sensitization versus suppression was further investigated, with findings indicating that blocking the C5-position on the catechol ring favors the induction of suppression. This adds to the understanding of the compound's immunological effects and its potential applications in managing allergic contact dermatitis (Dunn, Liberato, Castagnoli, & Byers, 1986).
将来の方向性
特性
IUPAC Name |
5-methyl-3-pentadecylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(2)18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPSDKTPLEMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167445 | |
| Record name | 5-Methyl-3-n-pentadecylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-n-pentadecylcatechol | |
CAS RN |
16273-08-8 | |
| Record name | 5-Methyl-3-n-pentadecylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016273088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-n-pentadecylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






